Unii-855F02C19L
Description
“Unii-855F02C19L” is also known as Norhyoscyamine . It has a molecular formula of C16H21NO3 . The compound is extensively used in scientific research due to its unique properties, making it indispensable in various fields including medicine, nanotechnology, and environmental studies.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChIKey: ATKYNAZQGVYHIB-CBBWQLFWSA-N . The compound has a molecular weight of 275.34 g/mol . The Canonical SMILES representation of the compound is C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 .
Physical and Chemical Properties Analysis
The computed properties of “this compound” include a molecular weight of 275.34 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 5 .
Scientific Research Applications
Nanoparticle Synthesis in Chemical Research
Recent advancements in the field of chemical research emphasize the importance of novel material development. A notable example is the electronics industry's evolution, which was significantly influenced by the discovery of new semiconducting materials. This progression from vacuum tubes to diodes, transistors, and miniature chips showcases the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Translating Research to Innovations
Educational programs that assist researchers in translating basic scientific research into practical innovations play a crucial role. These programs support the creation of viable, socially beneficial businesses by providing training, education, and financial support to align with both the venture's needs and the innovator's aspirations. This approach is integral to fostering advancements in various scientific fields (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments for Environmental Models
The development of large scientific applications often involves geographically dispersed scientists. Collaborative working environments using various tools and software frameworks can address the challenges of remote development and data sharing. These frameworks are particularly relevant for applications like the Unified Air Pollution Model (UNI-DEM), showcasing the need for application-centric facilities in large scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Accelerating Scientific Discovery Through Computing
Advancements in computational science, such as the use of the IBM Blue Gene/L supercomputer, have significantly contributed to research in diverse scientific domains. This includes areas like chemistry, applied mathematics, materials science, engineering physics, and life sciences, highlighting the critical role of high-performance computing in accelerating scientific discovery (Beckman, Dave, & Drugan, 2008).
Theoretical and Applied Physics for Global Research
The International Institute of Theoretical and Applied Physics (IITAP), formed in partnership with UNESCO and Iowa State University, aims to foster excellence in scientific research and teaching globally. It emphasizes the importance of advanced studies and original research in physics and overlapping disciplines, particularly in developing geographical areas. This initiative illustrates the global collaboration in advancing scientific knowledge (Vary, 2008).
University Nanosat Program for Aerospace Research
The University Nanosat Program demonstrates the potential of student-led satellite projects in advancing aerospace research and technology. Co-sponsored by various organizations, including the Air Force Research Laboratory, NASA, and the American Institute of Aeronautics & Astronautics, this program highlights the symbiosis of academia and government in aerospace research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004)
Performance Tools in Scientific Computing
The HPCToolkit, developed as part of the U.S. Department of Energy's SciDAC program, offers performance analysis tools for SPMD and multi-threaded parallel codes. This toolkit is used in scientific applications like the S3D code for turbulent combustion and MFDn code for nuclear structure calculations, underscoring the need for robust performance analysis in scientific computing (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).
Universal Protein Resource for Biological Research
The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, annotated protein sequence knowledgebase. This resource is essential for researchers in biology and medicine, providing access to extensive data and analysis tools. It reflects the importance of databases in facilitating scientific research and discovery (Morgat et al., 2010).
Properties
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-IZGVIRRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317263 | |
Record name | Norhyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-29-1 | |
Record name | Norhyoscyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norhyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORHYOSCYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855F02C19L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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